molecular formula C17H14N4O2S B241834 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B241834
M. Wt: 338.4 g/mol
InChI Key: GTBKDUBYCBUJDP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazoles and has shown promising results in various scientific studies.

Scientific Research Applications

6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. In addition, it has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.

Mechanism of Action

The mechanism of action of 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In addition, it has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. These effects make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for the research of 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methyl-3-furyl-1,2,4-triazole-5-thiol with 2-methoxyphenylacetylene in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the final compound.

properties

Product Name

6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4O2S/c1-11-13(9-10-23-11)16-18-19-17-21(16)20-15(24-17)8-7-12-5-3-4-6-14(12)22-2/h3-10H,1-2H3/b8-7+

InChI Key

GTBKDUBYCBUJDP-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4OC

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC

Origin of Product

United States

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